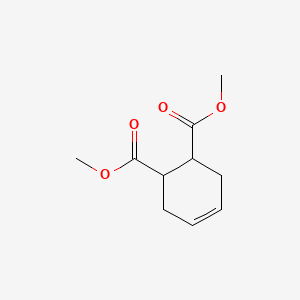

Dimethyl 4-cyclohexene-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401683. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884392 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-55-2 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RP 1 (ester) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3): Synthetic Architectures & Pharmaceutical Utility

Topic: Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS 4841-84-3 properties Content Type: In-depth Technical Guide

Executive Summary: The Tetrahydrophthalate Scaffold

This compound (CAS 4841-84-3), specifically the cis-isomer, represents a pivotal "masked" aliphatic building block in modern organic synthesis. Unlike its aromatic counterpart (dimethyl phthalate), this tetrahydro-derivative possesses a reactive alkene functionality at the C4-C5 position and two stereochemically defined ester groups at C1 and C2.

For the drug development professional, this molecule is not merely a solvent or plasticizer intermediate; it is a chiral pool precursor . Through enzymatic desymmetrization or asymmetric functionalization of the double bond, it serves as a scaffold for carbapenem antibiotics , neuraminidase inhibitors , and complex terpenoid total syntheses (e.g., Vernolepin).

This guide delineates the physicochemical profile, a self-validating synthesis protocol using the "masked diene" strategy, and the mechanistic logic driving its application in high-value synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The utility of CAS 4841-84-3 relies on its liquid state at room temperature and its solubility profile, which allows for homogenous catalysis.

Table 1: Critical Physicochemical Constants

| Property | Value | Technical Note |

| CAS Number | 4841-84-3 | Specific to the cis-isomer (Dimethyl cis-4-cyclohexene-1,2-dicarboxylate).[1][2] |

| IUPAC Name | Dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate | cis-configuration is derived from the dienophile geometry (Dimethyl maleate). |

| Molecular Formula | C₁₀H₁₄O₄ | MW: 198.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Viscosity is lower than corresponding phthalates. |

| Boiling Point | 142°C @ 20 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.145 g/mL (25°C) | Denser than water; forms the bottom layer in aqueous extractions. |

| Refractive Index | n20/D 1.472 | Useful for quick purity checks during distillation fractions. |

| Solubility | Soluble: MeOH, EtOH, Et₂O, TolueneInsoluble: Water | Hydrophobic cyclohexene ring dominates solubility.[2] |

| Flash Point | >110°C | Class IIIB Combustible Liquid. |

Synthetic Route: The "Masked Diene" Strategy

While 1,3-butadiene is the direct diene precursor, its gaseous state (bp -4.4°C) makes stoichiometric control difficult in standard laboratory settings. The authoritative method utilizes 3-sulfolene (butadiene sulfone) as a solid, weighable "masked" diene. Upon heating, 3-sulfolene undergoes a cheletropic elimination of SO₂, releasing nascent 1,3-butadiene in situ to react with dimethyl maleate.

Mechanistic Pathway

The reaction is a concerted [4+2] cycloaddition (Diels-Alder).[3] The stereospecificity of the reaction ensures that the cis-geometry of the dienophile (dimethyl maleate) is conserved in the product (cis-4841-84-3).

Figure 1: Mechanism of In-Situ Butadiene Generation and Cycloaddition

Caption: Thermal decomposition of 3-sulfolene generates butadiene, which traps dimethyl maleate in a concerted [4+2] cycloaddition.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 50 g of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Safety Note: This reaction generates Sulfur Dioxide (SO₂). It must be performed in a high-efficiency fume hood.

Reagents & Materials

-

3-Sulfolene: 35.0 g (0.296 mol) – Excess used to account for SO₂ loss.

-

Dimethyl Maleate: 36.0 g (0.25 mol) – Limiting Reagent.

-

Solvent: Xylenes (isomer mixture) or Toluene (50 mL). Xylenes preferred for higher reflux temp.

-

Inhibitor: Hydroquinone (10 mg) – Prevents radical polymerization of butadiene.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser leading to a NaOH trap (to neutralize evolved SO₂).

-

Charging: Add 3-sulfolene, dimethyl maleate, xylenes, and hydroquinone to the RBF.

-

Reaction (Cheletropic Elimination):

-

Heat the mixture gently to 110°C . You will observe vigorous bubbling as SO₂ is released.

-

Critical Control Point: Maintain reflux at 130–140°C (if using xylenes) for 2–3 hours. The reflux ensures that butadiene stays in the solution phase long enough to react before escaping.

-

-

Monitoring: Monitor consumption of dimethyl maleate via TLC (Silica, 20% EtOAc/Hexanes). The product spot will be less polar (higher Rf) than the starting diester.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in Diethyl Ether (100 mL).

-

Wash with 10% Na₂CO₃ (2 x 50 mL) to remove any hydrolyzed acid byproducts or residual SO₂.

-

Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

-

Purification (Vacuum Distillation):

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove ether and bulk xylenes.

-

Perform fractional distillation under high vacuum.

-

Collect fraction: bp 140–145°C at 20 mmHg.

-

Yield Expectation: 40–45 g (80–90%).

-

Applications in Drug Development

The cis-4-cyclohexene-1,2-dicarboxylate scaffold is a "latent" functional group carrier. Its value lies in the ability to differentiate the two ester groups (desymmetrization) or functionalize the alkene.

Chiral Desymmetrization for Antibiotics

Enzymatic hydrolysis (e.g., using Pig Liver Esterase - PLE) of the diester (CAS 4841-84-3) yields the chiral mono-ester with high enantiomeric excess (ee). This is a key intermediate for:

-

Carbapenems: The chiral mono-ester is converted into the beta-lactam core of thienamycin-class antibiotics.

-

GABA Analogs: Oxidative cleavage of the alkene ring opens the cyclohexane to yield chiral substituted glutaric acid derivatives, precursors to neuroactive amino acids.

Total Synthesis of Bioactive Terpenoids

The cyclohexene ring serves as the "A-ring" in the synthesis of sesquiterpene lactones.

-

Vernolepin Synthesis: Danishefsky et al. utilized this scaffold, leveraging the double bond for oxidative functionalization (epoxidation/dihydroxylation) to install the dense stereocenters required for Vernolepin (an antitumor agent).

Figure 2: Pharmaceutical Derivatization Pathways

Caption: Divergent synthesis pathways transforming the CAS 4841-84-3 core into high-value pharmaceutical targets.

Safety & Handling (MSDS Summary)

While less volatile than butadiene, CAS 4841-84-3 and its precursors require strict safety protocols.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Precursor Hazard: 3-Sulfolene releases Sulfur Dioxide (SO₂) , a severe respiratory irritant. Scrubbers (NaOH trap) are mandatory during synthesis.

-

Storage: Store in a cool, dry place. The double bond is susceptible to slow oxidation; store under nitrogen for long-term stability.

References

-

Diels-Alder Cycloaddition Mechanism : Sample, T. C.; et al. "The Diels-Alder Reaction of 3-Sulfolene: A Safe Alternative to Butadiene." Journal of Chemical Education, 2005. Link

-

Synthesis Protocol : "Dimethyl cis-4-cyclohexene-1,2-dicarboxylate." Organic Syntheses, Coll. Vol. 5, p. 424. Link

-

Pharmaceutical Application (Vernolepin) : Danishefsky, S.; et al. "Total Synthesis of dl-Vernolepin and dl-Vernomenin."[4] Journal of the American Chemical Society, 1977. Link

-

Chiral Desymmetrization : Ohno, M.; et al. "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate." Chemical and Pharmaceutical Bulletin, 1981. Link

-

Safety Data : PubChem Compound Summary for CID 7500-55-2 (General Isomer) / 4841-84-3 (Cis). National Center for Biotechnology Information. Link

Sources

Dimethyl 4-cyclohexene-1,2-dicarboxylate chemical structure and molecular weight

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) is a critical bicyclic intermediate in organic synthesis and polymer chemistry. Functioning primarily as a Diels-Alder adduct, it serves as a precursor for non-phthalate plasticizers, polyester resins, and pharmaceutical scaffolds. This guide provides a rigorous analysis of its chemical structure, stereochemical synthesis via [4+2] cycloaddition, and validation protocols for research and industrial application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification

DMCD exists as two primary stereoisomers (cis and trans) depending on the geometry of the dienophile used during synthesis. The cis isomer is often derived from dimethyl maleate, while the trans isomer originates from dimethyl fumarate.

| Parameter | Data / Value |

| IUPAC Name | This compound |

| Common Synonyms | 4,5-Bis(methoxycarbonyl)cyclohexene; Dimethyl tetrahydrophthalate |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number (General) | 7500-55-2 |

| CAS Number (cis) | 4841-84-3 |

| CAS Number (trans) | 17673-68-6 |

| SMILES | COC(=O)C1CC=CCC1C(=O)OC |

Physical Properties[5]

-

Appearance: Colorless to pale yellow liquid.[1]

-

Density: 1.11 - 1.13 g/cm³ (25 °C).

-

Boiling Point: ~119–122 °C at 8.5 mmHg; ~260–265 °C at 760 mmHg.

-

Refractive Index (

): 1.458 – 1.462. -

Solubility: Soluble in methanol, ethanol, ether, and chloroform; immiscible with water.

Structural Analysis & Stereochemistry

The molecule features a cyclohexene ring distorted into a half-chair conformation to minimize torsional strain. The C1 and C2 positions bear methyl ester groups.

-

Cis-Isomer: Both ester groups lie on the same side of the ring plane.[2] This isomer is kinetically favored in Diels-Alder reactions involving maleic anhydride followed by esterification (endo rule), but thermodynamically less stable than the trans isomer due to steric repulsion between the adjacent ester groups.

-

Trans-Isomer: The ester groups lie on opposite sides (one pseudo-axial, one pseudo-equatorial), minimizing steric clash. This is the major product when dimethyl fumarate is used as the dienophile.

Synthesis: The Diels-Alder Protocol

The most robust synthesis involves a [4+2] cycloaddition between 1,3-butadiene and a diester dienophile. To avoid handling gaseous butadiene, 3-sulfolene is used as a solid precursor which extrudes SO₂ upon heating (cheletropic elimination) to generate butadiene in situ.

Reaction Mechanism Visualization

The following diagram illustrates the stereospecific nature of the synthesis.

Caption: Stereospecific synthesis pathways using 3-sulfolene as a butadiene source.

Experimental Protocol (Trans-Isomer Synthesis)

Objective: Synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate. Scale: 50 mmol.

Reagents:

-

3-Sulfolene (Butadiene sulfone): 6.5 g (55 mmol, 1.1 equiv).

-

Dimethyl Fumarate: 7.2 g (50 mmol, 1.0 equiv).

-

Solvent: Xylenes (isomer mixture) or Toluene (20 mL).

Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., dilute NaOH) to neutralize evolved SO₂.

-

Charging: Add 3-sulfolene, dimethyl fumarate, and xylenes to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110–140 °C).

-

Mechanistic Note: 3-sulfolene decomposes at ~110 °C. Vigorous bubbling indicates SO₂ release.

-

Maintain reflux for 60–90 minutes until gas evolution ceases.

-

-

Work-up: Allow the solution to cool to room temperature.

-

Evaporation: Remove the solvent (xylenes) under reduced pressure (rotary evaporator).

-

-

Purification: Distill the residue under vacuum (bp ~120 °C @ 8 mmHg) to obtain a clear, colorless liquid.

-

Yield Expectation: 85–95%.[3]

-

Characterization & Validation

To validate the structure and purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 5.68 | Multiplet (m) | 2H | Vinylic protons (-CH=CH-) |

| 3.69 | Singlet (s) | 6H | Methoxy protons (-OCH₃) |

| 3.05 | Multiplet (m) | 2H | Methine protons (α to carbonyl) |

| 2.60 – 2.10 | Multiplet (m) | 4H | Allylic methylene protons (-CH₂-) |

Interpretation: The singlet at 3.69 ppm confirms the presence of the dimethyl ester. The vinylic signal at 5.68 ppm confirms the retention of the double bond (Diels-Alder adduct).

IR Spectroscopy

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

1650 cm⁻¹: Weak C=C stretch (Alkene).

-

2850–2950 cm⁻¹: C-H sp³ stretching (Cyclohexene ring).

-

3030 cm⁻¹: C-H sp² stretching (Vinylic).

Applications in Research & Industry

Non-Phthalate Plasticizers

Hydrogenation of the C=C double bond in DMCD yields Dimethyl 1,2-cyclohexanedicarboxylate , a precursor to Hexamoll® DINCH type plasticizers. These are crucial for medical devices (PVC blood bags) where phthalate leaching is a toxicity concern.

Polymer Intermediates

DMCD is used as a monomer in the synthesis of unsaturated polyesters. The double bond allows for cross-linking (curing) in resin formulations, providing thermal stability and mechanical rigidity.

Pharmaceutical Scaffolds

The cyclohexene ring serves as a versatile scaffold. The double bond can be functionalized via:

-

Epoxidation: Leading to epoxide intermediates.

-

Dihydroxylation: Yielding poly-hydroxylated cyclohexane derivatives (carbasugars).

References

-

PubChem. (n.d.).[4] Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. National Library of Medicine.[4] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.).[5] 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.[6][3][7][4][1][8][5] National Institute of Standards and Technology.[5] Retrieved from [Link]

-

Sample, T. C., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction.[9] Journal of Chemical Education. (Contextual citation for protocol methodology).

Sources

- 1. CAS 4841-84-3: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate [cymitquimica.com]

- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. pure-synth.com [pure-synth.com]

- 7. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 9. cerritos.edu [cerritos.edu]

Thermodynamic Solubility and Solvent-Driven Reactivity of Dimethyl 4-Cyclohexene-1,2-Dicarboxylate: A Technical Guide

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 7500-55-2, with specific stereoisomers such as CAS 17673-68-6) is a versatile bicyclic-like organic intermediate widely utilized in complex organic synthesis, fragrance formulation, and advanced electrochemical oxidations[1][2]. As a neat liquid at standard conditions, its solvation behavior is dictated by the dichotomy of its structural features: a highly hydrophobic cyclohexene framework coupled with two polar, hydrogen-bond-accepting methyl ester groups[2].

For researchers and drug development professionals, understanding the precise solubility profile of this compound is not merely a logistical requirement—it is the foundation of reaction engineering. This whitepaper provides a comprehensive analysis of its solubility profile, detailing the causality behind solvent selection and providing a field-proven, self-validating methodology for solubility quantification.

Physicochemical Profiling & Causality of Solvation

The solubility of a molecule is fundamentally a thermodynamic process governed by the disruption of solute-solute and solvent-solvent interactions, replaced by solute-solvent interactions. Because this compound lacks strong intermolecular hydrogen bond donors in its neat liquid state, the energetic barrier to solvation in organic media is relatively low.

-

Hydrophobic Effect in Aqueous Media : The compound exhibits [2]. The bulky cyclohexene ring forces water molecules to form highly ordered, clathrate-like structures around the hydrocarbon core. This results in an unfavorable entropic penalty (

), driving the system toward a biphasic liquid-liquid separation. -

Dipole-Dipole & Dispersion Forces in Organics : In organic solvents such as ethanol, diethyl ether, and acetonitrile (MeCN), the compound is highly soluble[2]. The methyl ester moieties engage in robust dipole-dipole interactions with polar solvents, while the cyclohexene ring interacts favorably via London dispersion forces with the solvent's aliphatic or aromatic components.

Table 1: Solubility Profile of this compound

| Solvent Category | Specific Solvents | Solubility Level | Mechanistic Rationale |

| Alcohols | Ethanol, Methanol | Highly Soluble | Hydrogen bond donation from the solvent to the ester carbonyls stabilizes the solute[2]. |

| Ethers | Diethyl Ether, THF | Highly Soluble | Strong dipole-dipole interactions with ester groups; highly compatible with the hydrophobic core[2]. |

| Polar Aprotic | DMF, DMSO, MeCN | Highly Soluble | Excellent solvation via strong dipole interactions; MeCN is specifically utilized as a co-solvent in electrochemical epoxidations[3]. |

| Halogenated | Dichloromethane (DCM) | Highly Soluble | Superior solvation of the cyclohexene hydrocarbon framework via dispersion forces. |

| Aqueous | Water, Buffers | Limited / Poor | The hydrophobic cyclohexene ring dominates, preventing extensive aqueous hydration and causing phase separation[2]. |

Application Context: Solvent Selection in Advanced Synthesis

Understanding the solubility of this compound directly impacts reaction engineering and yield optimization.

For instance, in the , the substrate must be sufficiently dissolved in a conductive medium. Researchers utilize a mixed solvent system of MeCN-H

Visualizing the Solvation Workflow

Solubility-driven workflow and application pathways for this compound.

Experimental Methodology: Self-Validating Solubility Determination

To establish a rigorous, self-validating system for determining the thermodynamic solubility of this compound in novel solvent mixtures, we employ Gas Chromatography-Flame Ionization Detection (GC-FID).

Expertise & Causality : Traditional High-Performance Liquid Chromatography (HPLC) with UV detection is suboptimal for this specific molecule. The isolated alkene and ester groups lack extended conjugation, resulting in poor UV absorptivity and low analytical sensitivity. Conversely, GC-FID is the ideal choice due to the compound's inherent volatility and the FID's extreme sensitivity to carbon-hydrogen bonds.

Step-by-Step Protocol:

-

Preparation of Saturated Mixtures : Add an excess of neat this compound (approximately 500

L) to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed glass vial to prevent solvent evaporation. -

Thermodynamic Equilibration : Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

-

Self-Validation Checkpoint: Extract micro-samples at 24 hours and 48 hours. If the quantified concentration variance between the two time points is

2%, thermodynamic equilibrium is definitively confirmed. If the variance is higher, extend agitation.

-

-

Phase Separation : Centrifuge the equilibrated mixture at 5000 rpm for 15 minutes at exactly 25.0 °C.

-

Causality: Because the solute is a liquid at room temperature, supersaturation manifests as a biphasic liquid-liquid emulsion rather than a solid precipitate. Centrifugation ensures the upper solvent layer is completely free of suspended solute micro-droplets, preventing false-positive solubility spikes.

-

-

Sampling and Dilution : Carefully aspirate 100

L of the saturated upper phase. Immediately dilute this aliquot into 900-

Causality: Immediate dilution prevents phase separation or precipitation if the ambient laboratory temperature drops. The internal standard corrects for any volumetric errors during GC injection.

-

-

GC-FID Analysis : Inject 1.0

L of the diluted sample into a GC equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m -

Data Processing : Calculate the absolute solubility by comparing the peak area ratio (Analyte / Internal Standard) against a pre-established 5-point calibration curve.

References

-

Cheméo. "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester (CAS 7500-55-2) - Chemical & Physical Properties."[Link]

-

ResearchGate. "Dearomatization—Bis-Alkylation of Aromatic and Heteroaromatic Diesters Promoted by Me3SnLi via a Stanna—Brook Rearrangement." [Link]

-

CCS Chemistry. "Advances in Electrochemical Oxidation of Olefins to Epoxides."[Link]

Sources

- 1. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester (CAS 7500-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 17673-68-6: dimethyl (1R,6R)-cyclohex-3-ene-1,6-dicarb… [cymitquimica.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

Green Chemistry Architectures: Technical Guide to Dimethyl 4-Cyclohexene-1,2-Dicarboxylate (DMCD)

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) represents a pivotal shift from aromatic-based chemistry to aliphatic, stereochemically defined scaffolds. As a product of the Diels-Alder reaction, it offers a theoretical 100% atom economy , aligning perfectly with Green Chemistry Principle #2.

This technical guide addresses the synthesis, industrial scaling, and pharmaceutical utility of DMCD. Unlike traditional phthalates, DMCD and its derivatives (such as Hexamoll® DINCH precursors) exhibit a superior toxicological profile, making them critical in the transition toward non-endocrine disrupting plasticizers and sustainable drug intermediates.

Part 1: The Green Pedigree & Mechanistic Basis

Atom Economy and The Diels-Alder Advantage

The synthesis of DMCD is a textbook example of a "perfect" chemical reaction. It involves the [4+2] cycloaddition of 1,3-butadiene (diene) and dimethyl maleate (dienophile).

-

Atom Economy: All atoms in the reactants are incorporated into the final product.

-

Stereospecificity: The configuration of the dienophile is retained.[1][2][3]

-

Dimethyl Maleate (cis)

cis-DMCD. -

Dimethyl Fumarate (trans)

trans-DMCD.

-

This stereocontrol is vital for pharmaceutical applications where chiral purity is non-negotiable.

Visualization: The Green Lifecycle

The following diagram illustrates the lifecycle of DMCD, highlighting its bio-based potential (via bio-succinic acid and bio-butadiene) and its divergence from toxic aromatic pathways.

Figure 1: The sustainable lifecycle of DMCD, bridging renewable feedstocks to high-value downstream applications.[2][4]

Part 2: Synthesis Protocol (Lab & Scale-Up)

The "Safer" Laboratory Protocol: Using 3-Sulfolene

Handling gaseous 1,3-butadiene in a standard laboratory setting is hazardous and requires pressurized vessels. A superior, self-validating protocol utilizes 3-sulfolene (butadiene sulfone) as a solid, in-situ precursor. 3-sulfolene undergoes cheletropic extrusion of SO₂ at ~110°C to release butadiene.

Materials:

-

Diene Precursor: 3-Sulfolene (1.2 equiv)

-

Dienophile: Dimethyl Maleate (1.0 equiv)

-

Solvent: Xylenes (isomeric mixture) or Toluene (Green alternative: Limonene, though workup is harder).

-

Inhibitor: Hydroquinone (trace) to prevent butadiene polymerization.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet trap (bubbler into NaOH solution to neutralize SO₂).

-

Charging: Add 3-sulfolene, dimethyl maleate, solvent (approx. 3 mL per gram of sulfolene), and hydroquinone.

-

Reaction (The "Cheletropic Pump"):

-

Heat the mixture to reflux (approx. 110-140°C) .

-

Observation: Vigorous bubbling indicates SO₂ release. This serves as a visual kinetic marker.

-

Maintain reflux for 6–12 hours until gas evolution ceases.

-

-

Workup:

-

Cool to room temperature.[5]

-

Wash: Wash with 10% NaOH (to remove residual SO₂/sulfurous acid) and brine.

-

Dry: Dry organic layer over MgSO₄.

-

Purification: Vacuum distillation is preferred. DMCD boils at ~130–135°C at 10 mmHg.

-

Industrial Considerations

For bulk manufacturing, the 3-sulfolene route is too expensive. Industry utilizes pressurized batch or continuous flow reactors with C4 streams.

| Parameter | Laboratory (3-Sulfolene) | Industrial (C4 Stream) |

| Atom Economy | Lower (Loss of SO₂) | 100% |

| Pressure | Atmospheric | High Pressure (5–20 bar) |

| Temp | 110–140°C | 150–200°C |

| Safety | High (Solid handling) | Moderate (Flammable gas) |

| E-Factor | ~0.8 (due to SO₂) | < 0.1 |

Part 3: Downstream Transformations & Pharma Applications

DMCD is not just an endpoint; it is a scaffold. Its cyclohexene ring provides a "handle" (the double bond) for further functionalization, while the diester group allows for cyclization.

Hydrogenation: The Plasticizer Route

Hydrogenating the double bond yields Dimethyl cyclohexane-1,2-dicarboxylate (DMCHD) .

-

Catalyst: 5% Ru/Al₂O₃ or Raney Nickel.

-

Conditions: 100°C, 50 bar H₂.

-

Significance: This is the core structure of Hexamoll® DINCH, the leading non-phthalate plasticizer for sensitive applications (blood bags, toys).

Pharmaceutical Scaffold: Bicyclic Lactams

DMCD is a precursor to isoindoles and bicyclic amino acids . The cis-configuration allows for facile cyclization with amines.

Workflow: Synthesis of N-Substituted Tetrahydrophthalimides

This reaction is critical for generating anticonvulsant pharmacophores.

Figure 2: Conversion of DMCD to pharmacologically active imide scaffolds.

Technical Insight: The cis-isomer cyclizes readily. The trans-isomer (from dimethyl fumarate) cannot form the cyclic imide directly due to ring strain, making the initial Diels-Alder stereocontrol crucial.

Part 4: Safety & Toxicology (The "Why")

The primary driver for DMCD adoption is its toxicological superiority over phthalates (e.g., DEHP, DINP).

Metabolic Divergence

-

Phthalates (Aromatic): Hydrolyzed to monoesters (e.g., MEHP) in the body. These planar, aromatic monoesters interact with Peroxisome Proliferator-Activated Receptors (PPARs), causing endocrine disruption.

-

DMCD/DMCHD (Aliphatic): The hydrogenated derivatives (cyclohexane rings) are non-planar. They do not stack or intercalate with DNA/receptors in the same manner as aromatics. They are rapidly metabolized and excreted without significant bioaccumulation.

Comparative Data

| Compound | Structure | Reproductive Toxicity (Cat 1B) | Primary Use |

| DEHP | Aromatic | Yes | Legacy PVC |

| DMCD | Cyclohexene | No data (Intermediate) | Building Block |

| DINCH | Cyclohexane | No | Medical Devices |

References

-

Diels-Alder Kinetics & Mechanism

- Title: The Diels-Alder Reaction: An Upd

- Source:Chemical Reviews (via NIH/PubChem).

-

URL:[Link]

-

Green Chemistry Principles (Atom Economy)

-

Toxicity Profiles (Phthalates vs. Cyclohexane dicarboxylates)

- Synthesis & Properties: Title: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate Product D

-

Sustainable Solvents in Diels-Alder

- Title: Sustainable tandem acylation/Diels-Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents.

- Source:PubMed Central.

-

URL:[Link]

Sources

- 1. studymoose.com [studymoose.com]

- 2. odinity.com [odinity.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. cerritos.edu [cerritos.edu]

- 6. jocpr.com [jocpr.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Synthesis Guide: Dimethyl 4-cyclohexene-1,2-dicarboxylate

Executive Summary: The "Make vs. Buy" Paradox

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS: 4849-36-9 for generic; 4841-84-3 for cis) is a critical bicyclic building block used in the synthesis of bioactive scaffolds, including tetrahydrophthalimides and cyclic amino acids.

Despite its structural simplicity, this compound occupies a "high-margin" niche in the catalog chemical market. While the raw material cost (RMC) for synthesis is negligible—driven by the commodity pricing of maleic anhydride and butadiene—catalog suppliers often list research-grade quantities at a 5,000% to 10,000% markup .

This guide provides a dual-track strategy:

-

Sourcing: Identification of verified suppliers and price trends for immediate, small-scale needs (<10 g).

-

Synthesis: A validated, robust protocol for in-house production of >10 g quantities, leveraging the in situ generation of butadiene to bypass hazardous gas handling.

Chemical Profile & Technical Utility[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Isomer | cis-Dimethyl-1,2,3,6-tetrahydrophthalate |

| CAS Number | 4841-84-3 (cis); 7500-55-2 (mixture) |

| Molecular Weight | 198.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 140–145 °C at 15 mmHg |

| Key Reactivity | Olefin functionalization (epoxidation, dihydroxylation); Ester hydrolysis; Hydrogenation to saturated cyclohexane analogs.[1] |

Application in Drug Discovery: The cyclohexene ring serves as a rigid hydrophobic spacer. The cis-isomer is particularly valuable for generating conformationally restricted analogs of glutamate or GABA when hydrolyzed to the diacid, or as a precursor to bicyclic lactams.

Market Analysis: Suppliers & Price Trends (2025-2026)

Supply Chain Landscape

The market is bifurcated between "Catalog Suppliers" (high cost, low volume) and "Fine Chemical Manufacturers" (bulk, lead time).

-

Tier 1 (Catalog/Research): Sigma-Aldrich (AldrichCPR), TCI America, Fisher Scientific.

-

Status: Immediate availability, high purity (>97%), but extreme unit cost.

-

-

Tier 2 (Aggregators): PureSynth, MolPort.

-

Status: Variable lead times (2-4 weeks), often sourcing from Asian contract manufacturers.

-

Price Trend Analysis

The price of this compound does not float freely with commodity feedstocks. It is "sticky" due to its status as a low-volume research chemical.

Feedstock Correlation (2024-2025 Data):

-

Maleic Anhydride: Prices have softened (~

950/MT) due to oversupply in Asia and weak demand in the UPR (Unsaturated Polyester Resin) sector [1, 2]. -

Butadiene: Prices remain volatile (

1,200/MT) but have trended downward recently due to sluggish automotive demand [3, 4].[2]

Cost Comparison Table:

| Scale | Source Type | Estimated Cost (USD) | Unit Cost ($/g) | Notes |

| 5 g | Catalog (TCI/Fisher) | $110 - $150 | $22.00 - $30.00 | Immediate shipping. |

| 25 g | Catalog (Sigma/PureSynth) | $400 - $550 | $16.00 - $22.00 | "Rare chemical" premium. |

| 100 g | In-House Synthesis | ~$15 (Materials) | $0.15 | Requires ~4 hours active labor. |

| 1 kg | Custom Synthesis (China) | $800 - $1,200 | $0.80 - $1.20 | MOQ often applies; 4-6 week lead time. |

Strategic Recommendation:

-

Buy if you need <10 g for a single screen.

-

Make if you need >10 g or anticipate recurring use. The ROI on synthesis is immediate.

Decision Logic & Supply Chain Visualization

The following diagram illustrates the decision matrix for sourcing versus synthesis, highlighting the cost-driver disconnect.

Caption: Value chain analysis showing the exponential markup from feedstock to catalog pricing.

Technical Protocol: In-House Synthesis

Objective: Synthesize 20 g of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Methodology: Diels-Alder cycloaddition using 3-sulfolene as a solid, safe butadiene precursor, followed by Fischer esterification.

Why 3-Sulfolene?

Handling gaseous 1,3-butadiene requires compressed gas cylinders and specialized condensing apparatus. 3-Sulfolene is a crystalline solid that decomposes at ~110°C to release butadiene and SO₂ in situ. This ensures exact stoichiometry and enhanced safety [5].

Workflow Diagram

Caption: Synthesis pathway utilizing 3-sulfolene to bypass gaseous butadiene handling.

Detailed Procedure

Phase 1: Formation of the Anhydride Intermediate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (bubbler into NaOH solution) to neutralize evolved SO₂.

-

Charge: Add 15.0 g (0.127 mol) of 3-sulfolene and 10.0 g (0.102 mol) of pulverized maleic anhydride. Add 10 mL of Xylenes (or Toluene, though Xylenes allow higher T).

-

Reaction: Heat the mixture to gentle reflux (~130-140°C).

-

Observation: The solids will dissolve, and SO₂ evolution (bubbling) will be vigorous. Maintain reflux for 45–60 minutes until gas evolution ceases.

-

-

Isolation:

-

Cool the solution to ~80°C and add 20 mL of toluene.

-

Allow to cool to room temperature, then place in an ice bath. The cis-anhydride adduct will crystallize.

-

Filter the white crystals, wash with cold hexanes/petroleum ether.

-

Checkpoint: Dry weight should be ~13-14 g (85-90% yield). Melting Point: 103–104°C [6]. If MP is low, recrystallize from toluene/ligroin.

-

Phase 2: Esterification to Dimethyl Ester

-

Charge: Place 10.0 g of the anhydride intermediate into a flask with 50 mL of Methanol (dry).

-

Catalyst: Add 1.0 mL of concentrated Sulfuric Acid (H₂SO₄).

-

Reflux: Reflux for 2–3 hours. The solid anhydride will dissolve as it converts to the diester.

-

Workup:

-

Concentrate the methanol on a rotary evaporator to ~15 mL.

-

Pour residue into 50 mL ice water. Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: The resulting oil is often pure enough (>95%) for use. For analytical purity, vacuum distill (bp ~140°C @ 15 mmHg).

Quality Control & Validation

To ensure the integrity of the sourced or synthesized material, use the following validation parameters.

| Test | Expected Result | Diagnostic Signal |

| 1H NMR (CDCl3) | High Purity | δ 5.68 ppm (m, 2H) : Olefinic protons.δ 3.68 ppm (s, 6H) : Methyl ester protons.δ 3.05 ppm (m, 2H) : Allylic bridgehead protons. |

| GC-MS | Single Peak | Parent ion m/z 198 . Fragment at m/z 166 (loss of -OCH3). |

| TLC | Rf ~ 0.5 | Solvent: 20% EtOAc in Hexanes. Visualizes with KMnO4 (stains brown due to alkene). |

References

-

Price-Watch AI. (2025). Maleic Anhydride Price Trend and Forecast Q3 2025. Retrieved from

-

SunSirs. (2026). Maleic Anhydride Market Analysis for 2025 and Forecast for 2026. Retrieved from

-

ChemAnalyst. (2025). Butadiene Price Trends, Chart, Index and News Q4 2025. Retrieved from

-

Intratec. (2026).[3] Butadiene Price - Current & Forecasts. Retrieved from

- Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction.

-

NIST Chemistry WebBook. (2025). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.[1] Retrieved from

Sources

Physicochemical Profiling of Dimethyl 4-Cyclohexene-1,2-Dicarboxylate: A Technical Guide

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCTP), also known as dimethyl cis-1,2,3,6-tetrahydrophthalate, is a highly versatile cycloaliphatic ester utilized extensively as a rigid scaffold in active pharmaceutical ingredient (API) synthesis and as a monomer in high-refractive-index polymer engineering[1]. For researchers and drug development professionals, mastering the compound's precise physicochemical properties—specifically its density and refractive index—is non-negotiable for ensuring lot-to-lot reproducibility, optimizing liquid-liquid extraction phases, and validating optical purity. This whitepaper provides an authoritative, mechanistic breakdown of these properties alongside self-validating experimental protocols.

Chemical Architecture and Mechanistic Profiling

DMCTP (CAS: 4841-84-3 for the cis-isomer; 7500-55-2 for unspecified stereochemistry) is traditionally synthesized via a Diels-Alder cycloaddition between 1,3-butadiene and dimethyl maleate[1]. The resulting cyclohexene ring features a localized

This specific molecular architecture directly dictates its macroscopic physicochemical behavior:

-

Molar Volume & Density: The cis-configuration of the bulky methoxycarbonyl groups forces a specific steric folding, resulting in a tightly packed molecular lattice in the liquid state. This yields a density significantly higher than typical aliphatic esters.

-

Polarizability & Refractive Index: The presence of the endocyclic double bond (

-electrons) combined with the highly electronegative oxygen atoms in the ester linkages creates a highly polarizable electron cloud. When exposed to electromagnetic radiation (e.g., the Sodium D-line), this electron cloud slows the phase velocity of light, resulting in a distinctively elevated refractive index.

Critical Physicochemical Metrics

Density ( at )

The density of DMCTP is experimentally established at

Refractive Index ( )

The refractive index of DMCTP is measured at

Quantitative Data Presentation

The following table summarizes the validated physicochemical parameters for high-purity (>99%) this compound.

| Parameter | Value | Reference Temperature | Analytical Method | Implications in QA/QC |

| Density ( | Oscillating U-Tube | Phase separation dynamics; impurity detection | ||

| Refractive Index ( | Abbe Refractometry | Optical purity; reaction conversion monitoring | ||

| Boiling Point | N/A ( | Vacuum Distillation | Thermal stability limits during purification | |

| Molecular Weight | N/A | Mass Spectrometry | Stoichiometric calculations |

Visualizations: Workflows and Pathways

Diels-Alder synthesis of DMCTP and its downstream industry applications.

Self-validating experimental workflow for density and refractive index determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol inherently checks its own accuracy before and during sample measurement, eliminating systemic bias.

Protocol A: High-Precision Density Determination

Instrument: Digital Oscillating U-Tube Densimeter (e.g., Anton Paar DMA series). Mechanism: The period of oscillation of a glass U-tube is directly proportional to the mass (and thus density) of the fluid contained within it.

-

System Auto-Validation (Calibration): Flush the U-tube with ultra-pure water and dry with filtered air. Measure the density of air (

) and ultra-pure water ( -

Thermal Equilibration: Set the internal Peltier thermostat to exactly

. Density is highly temperature-dependent; a -

Sample Injection: Inject

of DMCTP via a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced (bubbles will artificially lower the density reading). -

Measurement & Verification: Record the density. To self-validate the measurement, calculate the specific volume (

) and cross-reference it against the theoretical molar volume derived from group contribution methods. An experimental result of

Protocol B: Refractive Index Measurement

Instrument: High-resolution Abbe Refractometer linked to a circulating water bath.

Mechanism: Measures the critical angle of total internal reflection at the boundary between a high-index prism and the liquid sample using

-

System Auto-Validation (Calibration): Calibrate the refractometer using standard test pieces (e.g., 1-bromonaphthalene contact fluid) or HPLC-grade water (

). If the calibration deviates by -

Sample Application: Apply 2-3 drops of DMCTP to the lower prism. Close the assembly slowly to create a uniform, bubble-free film.

-

Thermal Stabilization: Circulate water at exactly

through the prism housing for 5 minutes. The RI of organic liquids typically decreases by -

Measurement: Adjust the shadow line to the crosshairs and read the index. A reading of

validates the structural integrity of the

References

-

PubChem . "4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 - PubChem." National Center for Biotechnology Information, 2025.[Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Dimethyl Cyclohexane-1,2-dicarboxylate (DMCD) via Catalytic Hydrogenation

Abstract

This application note provides a comprehensive, in-depth guide for the catalytic hydrogenation of dimethyl 4-cyclohexene-1,2-dicarboxylate to yield dimethyl cyclohexane-1,2-dicarboxylate (DMCD). This protocol is designed for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss process optimization and safety considerations.

Introduction: The Significance of DMCD

Dimethyl cyclohexane-1,2-dicarboxylate (DMCD) is a cycloaliphatic diester that serves as a crucial building block in the synthesis of a variety of high-performance polymers and plasticizers.[1] Its saturated carbocyclic structure imparts excellent thermal stability, weather resistance, and hydrolytic stability to the resulting materials.[1][2] Consequently, DMCD is a sought-after monomer for producing polyester resins, polyamides, and alkyds used in demanding applications such as automotive and industrial coatings.[1][2] The synthesis of DMCD via the catalytic hydrogenation of its unsaturated precursor, this compound, is a common and efficient method to access this valuable compound. This process, when carefully controlled, allows for the stereoselective formation of the desired cis or trans isomers, which can significantly influence the properties of the final polymer.[3][4]

The Chemistry: Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of an alkene, such as this compound, over a heterogeneous catalyst like palladium on carbon (Pd/C) is a well-established and robust transformation. The reaction proceeds through a series of steps on the surface of the metal catalyst.

The generally accepted mechanism involves the following key stages:

-

Adsorption of Reactants: Both the alkene and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

-

Activation of Hydrogen: The H-H bond in the molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

-

Hydrogen Transfer: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This transfer typically occurs on the same face of the double bond, a process known as syn-addition. This stereoselectivity is a critical feature of this reaction, influencing the stereochemical outcome of the product.

-

Desorption of Product: Once the hydrogenation is complete, the saturated product, DMCD, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The stereochemistry of the starting material will influence the stereochemistry of the final product. For instance, the hydrogenation of a cis-alkene will predominantly yield the cis-cycloalkane.

Experimental Protocol: Synthesis of DMCD

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | Reagent | Major Chemical Supplier | 7500-55-2[5] |

| Palladium on Carbon (10 wt. % Pd) | Catalyst | Major Chemical Supplier | 7440-05-3 |

| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | 141-78-6 |

| Hexanes | ACS Grade | Major Chemical Supplier | 110-54-3 |

| Celite® (Diatomaceous Earth) | Filtration Aid | Major Chemical Supplier | 61790-53-2 |

| Hydrogen (H₂) Gas | High Purity | Gas Supplier | 1333-74-0 |

| Nitrogen (N₂) Gas | High Purity | Gas Supplier | 7727-37-9 |

Equipment

-

Parr-type hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Gas chromatograph-mass spectrometer (GC-MS) (for detailed analysis)

Step-by-Step Procedure

Safety First: This procedure involves flammable solvents and hydrogen gas under pressure, as well as a pyrophoric catalyst. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

-

Reactor Preparation:

-

Ensure the hydrogenation reactor is clean, dry, and free of any contaminants.

-

To a clean, dry reactor vessel, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

-

-

Catalyst Addition:

-

Under an inert atmosphere of nitrogen, carefully add 10% Palladium on carbon (Pd/C) to the reaction vessel. A typical catalyst loading is 1-5 mol% of palladium relative to the substrate.

-

Caution: Pd/C can be pyrophoric, especially after use. Handle with care and avoid exposure to air when dry.

-

-

Hydrogenation:

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the system with nitrogen gas several times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Begin vigorous stirring and heat the reaction to the desired temperature (often ambient to 60 °C).

-

Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.

-

-

Reaction Monitoring:

-

The reaction can be monitored by periodically taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

TLC Analysis:

-

Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: UV light (if the compounds are UV active) and/or staining with potassium permanganate solution. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

GC-MS Analysis: This provides a more quantitative assessment of the reaction conversion by showing the disappearance of the starting material peak and the appearance of the product peak with the expected mass-to-charge ratio.

-

-

Work-up and Purification:

-

Once the reaction is complete (no further hydrogen uptake and starting material is consumed), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucial Safety Note: Do not allow the filter cake to dry completely, as the used catalyst can ignite in the presence of air. Immediately quench the filter cake with water after filtration.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude DMCD can be purified further by vacuum distillation or recrystallization if necessary.

-

Data Presentation and Expected Results

The success of the hydrogenation can be quantified by the yield and purity of the resulting DMCD.

| Parameter | Typical Range/Value | Effect on Reaction |

| Substrate | This compound | The purity of the starting material is crucial for high yields. |

| Catalyst | 10% Pd/C | Higher loadings can increase reaction rate but also cost. |

| Catalyst Loading | 1-5 mol % | A balance between reaction time and cost-effectiveness. |

| Solvent | Methanol, Ethyl Acetate | The choice of solvent can influence reaction rate and solubility. |

| Hydrogen Pressure | 50 - 500 psi | Higher pressure generally increases the reaction rate. |

| Temperature | 25 - 60 °C | Higher temperatures can increase the rate but may lead to side reactions. |

| Reaction Time | 2 - 24 hours | Monitored to completion to avoid over-reduction or side products. |

| Yield | >95% | Expected yield for a clean and complete reaction. |

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of DMCD.

Caption: Experimental workflow for DMCD synthesis.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the starting material and solvent are pure. If necessary, carefully add more catalyst.

-

Low Yield: Low yields can result from incomplete reaction, mechanical losses during work-up, or the formation of byproducts. Careful monitoring and optimized purification are key.

-

Catalyst Filtration Issues: A very fine Pd/C powder can be difficult to filter. Using a generous pad of Celite® and ensuring it is well-settled before filtration can improve this process.

-

Stereoisomer Control: The stereochemical outcome is largely determined by the syn-addition mechanism. To obtain a different stereoisomer, one might need to start with the corresponding stereoisomer of the starting material. The cis- and trans-isomers of DMCD can often be separated by fractional distillation or chromatography.[4]

Conclusion

The catalytic hydrogenation of this compound is a reliable and high-yielding method for the synthesis of DMCD. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently produce this valuable monomer for a wide range of applications in polymer and materials science. The key to success lies in the careful control of reaction parameters, diligent monitoring, and a thorough understanding of the underlying chemical principles.

References

- Scott, W. B., & Pincock, R. E. (1967).

-

ResearchGate. (2025, August 5). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Retrieved February 27, 2026, from [Link]

- Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S.

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS. Retrieved February 27, 2026, from [Link]

-

Beyond Benign. (n.d.). Hydrogenation. Retrieved February 27, 2026, from [Link]

- Segura, Y., & Bodrov, A. (1979). Catalytic Hydrogenation of Cyclohexene.

-

MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved February 27, 2026, from [Link]

- De La Rosa, M., & Evrard, D. (2019). Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. Organic Process Research & Development, 24(1), 112-120.

-

Dong, V. (n.d.). Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl cyclohexane-1,2-dicarboxylate. Retrieved February 27, 2026, from [Link]

- Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S.

-

ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved February 27, 2026, from [Link]

-

NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Retrieved February 27, 2026, from [Link]

- Wang, Z., & Ma, S. (2014). Palladium-catalyzed heterocycle synthesis from allenes. Organic & Biomolecular Chemistry, 12(3), 378-388.

- Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. Washington, DC: U.S.

- Somorjai, G. A., & Park, J. Y. (2022). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst.

Sources

Protocol for esterification of 4-cyclohexene-1,2-dicarboxylic anhydride

Application Note: Protocol for the Esterification of 4-Cyclohexene-1,2-dicarboxylic Anhydride

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Scope

4-Cyclohexene-1,2-dicarboxylic anhydride (commonly known as cis-1,2,3,6-tetrahydrophthalic anhydride, or THPA) is a highly versatile cyclic anhydride. Typically synthesized via the classic Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride[1], THPA serves as a critical building block in polymer science (particularly as an epoxy resin curing agent) and in the pharmaceutical development of complex, enantiopure compounds[2].

The esterification of THPA is not a monolithic process; it allows researchers to precisely modulate the molecule's physicochemical properties. Depending on the catalytic environment and stoichiometric ratios, the anhydride ring can be opened to form a hemiester (monoester) via desymmetrization, or it can be fully esterified into a diester. This guide details the mechanistic causality and provides field-proven protocols for both transformations.

Mechanistic Principles (The "Why")

Understanding the causality behind catalyst selection is paramount for controlling the depth and stereochemistry of the esterification.

-

Monoesterification (Ring-Opening via Base Catalysis): The conversion of THPA to its corresponding monoester (e.g., methyl hydrogen 4-cyclohexene-1,2-dicarboxylate) requires the nucleophilic attack of an alcohol on one of the anhydride carbonyls. This reaction is thermodynamically favorable but kinetically slow without a catalyst. Introducing a nucleophilic base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) generates a highly reactive N-acylpyridinium or ammonium intermediate, which is rapidly intercepted by methanol[2],[3]. For asymmetric synthesis: Cinchona alkaloids (such as quinidine) act as chiral bifunctional organocatalysts. The base deprotonates the alcohol, while the chiral scaffold dictates the facial selectivity of the nucleophilic attack, yielding enantiopure hemiesters with high enantiomeric excess (ee)[4].

-

Diesterification (Fischer Esterification via Acid Catalysis): To achieve full diesterification, the remaining carboxylic acid group must be esterified. This step is thermodynamically limited by the production of water. Acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is required to protonate the carboxylic acid, enhancing its electrophilicity[1]. The reaction is driven to completion by using excess methanol as the solvent and physically removing the water byproduct (Le Chatelier's principle).

Reaction Pathways Visualization

Reaction pathways for base-catalyzed monoesterification and acid-catalyzed diesterification of THPA.

Experimental Protocols

Critical Note: THPA is moisture-sensitive and will slowly hydrolyze to the dicarboxylic acid upon exposure to ambient humidity. Always store the reagent under an inert atmosphere and verify its purity via FTIR (presence of sharp doublet C=O stretches at ~1780 and 1860 cm⁻¹) prior to use.

Protocol A: Base-Catalyzed Monoesterification (Synthesis of Racemic Methyl Hemiester)

Objective: Rapid, high-yield synthesis of racemic methyl hydrogen 4-cyclohexene-1,2-dicarboxylate.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of THPA in 100 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.80 g (6.5 mmol, 10 mol%) of DMAP. Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 10 minutes to allow the pre-equilibrium formation of the N-acylpyridinium complex[2].

-

Alcohol Addition: Add 3.2 mL (79.0 mmol, 1.2 equiv) of anhydrous methanol dropwise over 15 minutes to prevent excessive exothermic heating.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the disappearance of the anhydride via TLC (Hexanes/EtOAc 7:3) or FTIR.

-

Workup: Quench the reaction with 50 mL of 1 M HCl. This step is critical as it protonates the newly formed carboxylate into a free carboxylic acid and forces the DMAP catalyst into the aqueous layer as a water-soluble salt. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the monoester.

Protocol B: Enantioselective Desymmetrization (Synthesis of Chiral Hemiester)

Objective: Organocatalytic synthesis of enantiopure hemiester for downstream pharmaceutical applications.

-

Preparation: Dissolve 1.0 g (6.57 mmol) of THPA in 20 mL of a 1:1 mixture of anhydrous toluene and carbon tetrachloride.

-

Catalyst Addition: Add 0.21 g (0.65 mmol, 10 mol%) of quinidine[4]. Cool the mixture to -55 °C using a dry ice/acetone bath.

-

Alcohol Addition: Slowly add 1.3 mL (32.8 mmol, 5 equiv) of pre-cooled anhydrous methanol.

-

Reaction: Maintain the reaction at -55 °C for 48 hours. Causality note: The extreme low temperature is critical to rigidify the transition state, thereby maximizing the enantiomeric excess (ee)[4].

-

Workup: Quench with 1 M HCl at -55 °C, warm to room temperature, and extract with ethyl acetate. Purify via flash column chromatography to isolate the enantiopure hemiester.

Protocol C: Acid-Catalyzed Diesterification (Synthesis of Dimethyl Ester)

Objective: Complete conversion to dimethyl 4-cyclohexene-1,2-dicarboxylate.

-

Preparation: In a 250 mL round-bottom flask, suspend 10.0 g (65.7 mmol) of THPA in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Reflux & Dehydration: Equip the flask with a reflux condenser and a Soxhlet extractor containing 3Å molecular sieves. Heat the mixture to reflux (~65 °C) for 12–16 hours[1]. The molecular sieves trap the generated water, preventing the reverse hydrolysis reaction.

-

Workup: Cool the mixture to room temperature and concentrate the methanol to roughly 20 mL. Dilute with 100 mL of diethyl ether and wash sequentially with saturated NaHCO₃ (3 × 50 mL) to neutralize the acid catalyst and extract any unreacted monoester/diacid. Wash with brine.

-

Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the pure diester.

Quantitative Data Summary

| Protocol | Target Product | Catalyst | Temperature | Reaction Time | Typical Yield | Enantiomeric Excess (ee) |

| A | Racemic Monoester | DMAP (10 mol%) | 20–25 °C | 2–4 h | 90–95% | N/A (Racemic) |

| B | Chiral Monoester | Quinidine (10 mol%) | -55 °C | 48 h | 80–96% | Up to 85% |

| C | Achiral Diester | H₂SO₄ (Catalytic) | 65 °C (Reflux) | 12–16 h | 85–90% | N/A (Achiral) |

References

-

Title: Recent Advances in Enantioselective Organocatalyzed Anhydride Desymmetrization and Its Application to the Synthesis of Valuable Enantiopure Compounds Source: ResearchGate (Chem. Soc. Rev., 2011) URL: [Link]

-

Title: Handbook of Maleic Anhydride Based Materials Source: Springer / ethernet.edu.et URL: [Link]

-

Title: New Insights into Biobased epoxy resins: synthesis and characterization Source: CORE URL: [Link]

- Title: US20100113664A1 - Asymmetric Cyclic Diester Compounds Source: Google Patents URL

Sources

Application Note: Dimethyl 4-Cyclohexene-1,2-Dicarboxylate as a Precursor for High-Performance Non-Phthalate Plasticizers

Contextualizing the Shift in Plasticizer Chemistry

The global regulatory transition away from low-molecular-weight ortho-phthalates (such as DEHP) due to their classification as endocrine disruptors has accelerated the development of safer, alicyclic alternatives[1]. These next-generation plasticizers are critical for sensitive applications, including medical devices, intravenous tubing, and food packaging[1].

While direct synthesis of these alicyclic compounds is possible, utilizing dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCHDC) as a central synthetic intermediate provides unparalleled control over product purity, stereochemistry, and reaction thermodynamics[2]. This application note details the mechanistic rationale and self-validating protocols for utilizing DMCHDC to synthesize high-molecular-weight non-phthalate plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH)[3].

Mechanistic Rationale: Why the Dimethyl Intermediate?

Directly reacting long-chain maleates (e.g., diisononyl maleate) with 1,3-butadiene via Diels-Alder cycloaddition suffers from severe steric hindrance, leading to lower yields and complex purification pipelines. By synthesizing the dimethyl ester (DMCHDC) first, chemists gain three distinct mechanistic advantages:

-

Purification Efficacy: DMCHDC has a relatively low molecular weight (198.22 g/mol )[4]. This allows for efficient high-vacuum fractional distillation to remove unreacted dienes and oligomeric byproducts before attaching the bulky, high-boiling-point alcohol chains.

-

Stereochemical Control: The Diels-Alder reaction of 1,3-butadiene with dimethyl maleate stereospecifically yields cis-dimethyl 4-cyclohexene-1,2-dicarboxylate. Subsequent catalytic hydrogenation occurs via syn-addition, preserving the cis configuration. This is critical because commercial non-phthalate plasticizers are intentionally formulated as predominantly cis isomers (~90%) to optimize their compatibility and flexibility within polyvinyl chloride (PVC) matrices[1].

-

Thermodynamic Transesterification: The final plasticizer is generated via transesterification. The continuous removal of highly volatile methanol shifts the equilibrium entirely to the product side, ensuring >99% conversion without the need for aggressive, degradation-inducing reaction conditions.

Synthetic Pathway Visualization

Workflow: Synthesis of non-phthalate plasticizers via a DMCHDC intermediate.

Self-Validating Synthetic Protocols

Protocol A: Selective Catalytic Hydrogenation of DMCHDC

Objective: Saturation of the cyclohexene ring to yield dimethyl cyclohexane-1,2-dicarboxylate. Causality & Catalyst Choice: Ruthenium on Carbon (Ru/C) is selected over Palladium (Pd/C) to strictly prevent the hydrogenolysis of the ester moieties and to avoid potential ring-opening side reactions under high pressure.

-

Preparation: Charge a high-pressure Parr reactor with 500 g of highly purified DMCHDC and 2.5 g of 5% Ru/C catalyst. Use anhydrous methanol (500 mL) as the solvent to maintain homogeneity and reduce viscosity.

-

Purging: Seal the reactor. Purge with inert Nitrogen (3x 50 psi) followed by Hydrogen gas (3x 50 psi) to displace all oxygen, preventing explosive hazards and catalyst poisoning.

-

Reaction: Pressurize the vessel to 500 psi with H₂. Heat the reaction mixture to 80°C under continuous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

-

Self-Validation Checkpoint: Monitor the hydrogen pressure drop. The reaction is complete when H₂ consumption ceases (pressure stabilizes for >30 minutes). Confirm completion via ¹H-NMR by the absolute disappearance of the olefinic protons at δ ~5.6 ppm.

-

Workup: Cool to room temperature, vent residual H₂, and filter the mixture through a tightly packed Celite pad to recover the Ru/C catalyst. Concentrate the filtrate under reduced pressure to isolate the hydrogenated intermediate.

Protocol B: Transesterification to High-Molecular-Weight Plasticizer

Objective: Conversion of the hydrogenated dimethyl ester to a functional plasticizer (e.g., diisononyl cyclohexane-1,2-dicarboxylate)[3]. Causality & Catalyst Choice: Tetraisopropyl titanate (TPT) is utilized as a mild Lewis acid catalyst. Unlike strong Brønsted acids (e.g., H₂SO₄), TPT prevents the dehydration of isononyl alcohol into isononene and avoids etherification, ensuring the final plasticizer maintains an excellent toxicological profile[5].

-

Preparation: In a 2L round-bottom flask equipped with a Dean-Stark apparatus, a fractional distillation column, and an overhead stirrer, combine 400 g of dimethyl cyclohexane-1,2-dicarboxylate, 630 g of isononyl alcohol (a 10% molar excess to drive the reaction), and 1.5 g of TPT catalyst.

-

Heating & Reflux: Heat the mixture to 160–180°C under a steady, subsurface flow of dry nitrogen. The nitrogen sparge facilitates the rapid removal of methanol from the liquid phase.

-

Equilibrium Shift: As the transesterification proceeds, methanol will vaporize, travel through the column, and condense in the Dean-Stark trap.

-

Self-Validation Checkpoint: The theoretical yield of methanol for this scale is approximately 161 mL. The reaction is deemed complete when exactly this volume is collected, and the overhead vapor temperature begins to rise toward the boiling point of isononyl alcohol, indicating no more methanol is being formed.

-

Workup: Neutralize the TPT catalyst by adding 5 mL of water (hydrolyzing the titanate to insoluble TiO₂). Filter the mixture, then subject the filtrate to vacuum distillation (20 mmHg, 150°C) to strip off the excess isononyl alcohol.

Physicochemical Profiling & Quality Control Data

To ensure batch-to-batch consistency, the intermediates and final products must be profiled against strict physicochemical markers. The table below summarizes the quantitative data and self-validation markers for the workflow[2][4].

| Compound | Molecular Weight | Physical State | Primary Function | Self-Validation Marker (QC) |

| DMCHDC | 198.22 g/mol | Clear Liquid | Diels-Alder Adduct | Alkene C=C stretch (~1650 cm⁻¹) |

| Dimethyl cyclohexane-1,2-dicarboxylate | 200.23 g/mol | Clear Liquid | Hydrogenated Intermediate | Complete absence of Alkene stretch |

| Diisononyl cyclohexane-1,2-dicarboxylate | 424.66 g/mol | Colorless Oil | Final Plasticizer | Ester C=O (~1735 cm⁻¹), No methoxy protons in ¹H-NMR |

References

-

1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia. Source: Wikipedia. URL: [Link]

-

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | CID 253379 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

-

4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester - NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL: [Link]

- US20080188601A1 - Mixture of Diisononyl Esters of 1,2-Cyclohexanedicarboxylic Acid, Method For the Production Thereof and Use of These Mixtures. Source: Google Patents.

Sources

- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]

- 2. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20080188601A1 - Mixture of Diisononyl Esters of 1,2-Cyclohexanedicarboxylic Acid, Method For the Production Thereof and Use of These Mextures - Google Patents [patents.google.com]

- 4. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 5. atamankimya.com [atamankimya.com]

Application Note: Synthesis and Optimization of Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCD)

Executive Summary

Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCD) is an advanced cycloaliphatic polyester renowned for its exceptional optical transparency, weatherability, and mechanical toughness[1]. Unlike traditional aromatic polyesters such as PET, the fully aliphatic ring structure of PCCD confers superior resistance to UV degradation while maintaining high thermal stability[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of high-molecular-weight PCCD via a two-step melt polycondensation process. It is designed for researchers and materials scientists aiming to optimize reaction parameters, control stereochemistry, and achieve targeted thermomechanical properties for smart films, biomaterials, and transparent composites[1][2].

Mechanistic Overview & Stereochemical Causality

The synthesis of PCCD relies on the step-growth polymerization of 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA) or its dimethyl ester derivative (DMCD)[1][3]. The reaction is catalyzed by titanium-based coordination complexes, most notably Titanium tetrabutoxide (Ti(OBu)₄), which facilitates nucleophilic acyl substitution.

The Two-Step Polycondensation Pathway

-